Product packaging for Pyrrolo[1,2-a]pyrazine-4-carbaldehyde(Cat. No.:CAS No. 116758-05-5)

Pyrrolo[1,2-a]pyrazine-4-carbaldehyde

Cat. No.: B051321
CAS No.: 116758-05-5
M. Wt: 146.15 g/mol
InChI Key: NHOSPDXZJOXFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pyrrolo[1,2-a]pyrazine-4-carbaldehyde is a high-value, heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a fused bicyclic scaffold that incorporates both pyrrole and pyrazine rings, presenting a privileged structure often associated with diverse biological activities. The presence of the reactive aldehyde group at the 4-position makes it a versatile synthetic intermediate, enabling facile derivatization through condensation, nucleophilic addition, and cyclization reactions to create extensive compound libraries. Its primary research value lies in its application as a core scaffold for the design and synthesis of novel small molecule inhibitors, particularly targeting protein kinases and other ATP-binding proteins. Researchers utilize this aldehyde to develop potential therapeutic agents for oncology, inflammation, and central nervous system disorders. The electron-rich nature of the pyrrolopyrazine system also makes it a candidate for materials science applications, particularly in the development of organic semiconductors and luminescent materials. This product is intended for research and development purposes only, providing chemists with a critical starting point for lead optimization and structure-activity relationship (SAR) studies in drug discovery campaigns.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O B051321 Pyrrolo[1,2-a]pyrazine-4-carbaldehyde CAS No. 116758-05-5

Properties

IUPAC Name

pyrrolo[1,2-a]pyrazine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-8-5-9-4-7-2-1-3-10(7)8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOSPDXZJOXFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C=NC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445281
Record name Pyrrolo[1,2-a]pyrazine-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116758-05-5
Record name Pyrrolo[1,2-a]pyrazine-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Biological Activities

Anticancer Activity:
Pyrrolo[1,2-a]pyrazine derivatives have demonstrated significant anticancer properties. For instance, compounds derived from this scaffold have been explored for their ability to inhibit specific kinases involved in cancer progression, such as c-Met. One notable derivative has shown effectiveness in preclinical trials against several cancer types, including non-small cell lung cancer and renal cell carcinoma .

Antifungal and Antibacterial Properties:
Research has indicated that pyrrolo[1,2-a]pyrazine compounds possess antifungal activity against various Candida species and exhibit antibacterial effects against gram-negative bacteria. These properties make them potential candidates for developing new antimicrobial agents .

Neurological Effects:
Studies have suggested that derivatives of pyrrolo[1,2-a]pyrazine may act as anxiolytic agents and modulators of glutamate receptors, indicating their potential use in treating anxiety disorders and other neurological conditions .

Case Study 1: Anticancer Research

A study published in 2020 investigated a series of pyrrolo[1,2-a]pyrazine derivatives for their anticancer properties. The results indicated that certain modifications at the 4-position significantly enhanced the inhibitory effects on cancer cell lines. The most promising compounds were further evaluated for pharmacokinetic properties in vivo, demonstrating favorable absorption and metabolism profiles .

Case Study 2: Antifungal Activity

In a comprehensive evaluation of antifungal agents, pyrrolo[1,2-a]pyrazine derivatives were tested against clinical isolates of Candida species. The study found that specific brominated derivatives exhibited potent antifungal activity with minimal cytotoxicity to human cells. This suggests a viable pathway for developing new antifungal treatments .

Case Study 3: Neurological Modulation

Research exploring the effects of pyrrolo[1,2-a]pyrazines on glutamate receptors revealed that certain derivatives acted as non-competitive antagonists of mGluR5 receptors. This activity points to their potential use in treating conditions related to glutamate dysregulation, such as schizophrenia and depression .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTarget/PathwayObserved Effect
AnticancerPF-04217903c-Met kinase inhibitionPotent growth inhibition
AntifungalBrominated pyrrolo derivativeCandida speciesSignificant antifungal activity
NeurologicalmGluR5 antagonistGlutamate receptor modulationAnxiolytic effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Pyrrolo[1,2-a]pyrazine-4-carbaldehyde and related heterocycles:

Compound Class Core Structure Key Features Synthesis Methods Biological/Functional Activities References
This compound Pyrrole + pyrazine + C4-CHO Formyl group enhances electrophilicity for further derivatization. Pd-catalyzed arylation, electrophilic acylation. Anticancer (apoptosis induction), fluorescence modulation.
Pyrrolo[1,2-a]quinoxalines Pyrrole + quinoxaline Anti-tuberculosis, anti-HIV, and estrogen receptor modulation. Oxidative carboamination of sp³ C–H bonds, cyclization reactions. Antimalarial, dopamine antagonism, 5-HT₃ receptor agonism.
Pyrrolo[3,4-d]pyridazinones Pyrrole + pyridazinone Cytotoxic N-substituted triazole derivatives. Multi-step cyclization, TLC-monitored reactions. Anti-inflammatory (COX inhibition), antioxidant, BSA interaction.
Benzoimidazopyrrolopyrazines Benzimidazole + pyrrolopyrazine Methyl substituents control fluorescence and aggregation-induced emission. Solvent moisture-controlled self-assembly, modular cyclodehydration. OLED applications (blue-shifted emission).
Pyrrolo[1,2-a]pyrazine-1,4-diones Pyrrolopyrazine + diketopiperazine Cyclic dipeptides with alkyl or aryl substituents. Microbial fermentation (Streptomyces spp.), phytotoxic analogs. Apoptosis induction (colon cancer), herbicidal activity, antifungal properties.
Thieno/Pyrido-pyrrolo[1,2-a]pyrazines Thiophene/pyridine + pyrrolopyrazine Heteroatom substitution (S or N) alters electronic properties. Multi-component reactions, cycloadditions. 5-HT₃ receptor agonism, antiallergic activity.

Pharmacokinetic and Mechanistic Insights

  • Pyrrolo[1,2-a]pyrazine-1,4-diones from Streptomyces spp. bind to BSA, suggesting favorable pharmacokinetics ().
  • Pyrrolo[1,2-a]quinoxaline derivatives demonstrate selective 5-HT₃ receptor binding, linked to antiemetic effects ().

Q & A

Basic: What are the common synthetic routes for Pyrrolo[1,2-a]pyrazine-4-carbaldehyde?

The compound is typically synthesized via cyclization or cross-coupling strategies. A widely used method involves base-catalyzed intramolecular cyclization of N-propargyl(pyrrolyl)aminoenones derived from 2-(acylethynyl)pyrroles and propargylamine (Cs₂CO₃ as base, 80°C, 12 hours), yielding pyrrolo[1,2-a]pyrazine derivatives in one step . Alternative routes include palladium-catalyzed direct C6 arylation of preformed pyrrolo[1,2-a]pyrazines with aryl bromides, enabling diversity-oriented library synthesis .

Advanced: How can reaction conditions be optimized for regioselective functionalization of the pyrrolo[1,2-a]pyrazine core?

Regioselectivity in functionalization (e.g., C-H activation or cross-coupling) depends on catalyst choice and directing groups. For example:

  • Pd(OAc)₂/XPhos catalytic systems enable selective C3 arylation under microwave irradiation (120°C, 2 hours) .
  • Electrophilic formylation at C4 can be achieved using POCl₃/DMF (Vilsmeier-Haack conditions), with yields >75% .
  • Catalyst-free approaches, such as bromopyruvate-mediated cyclization , offer an alternative for constructing fused quinoxaline derivatives under mild conditions (room temperature, 24 hours) .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substitution patterns.
  • GC-MS or HPLC for purity assessment, especially for bioactive derivatives .
  • FT-IR to identify functional groups like carbonyls (C=O stretch ~1700 cm⁻¹) .
  • X-ray crystallography for resolving ambiguities in stereochemistry or tautomerism .

Advanced: How can researchers resolve contradictions in spectral data for pyrrolo[1,2-a]pyrazine derivatives?

Discrepancies often arise from tautomerism or solvate formation. For example:

  • Dynamic NMR experiments (variable-temperature ¹H NMR) can identify tautomeric equilibria in hexahydropyrrolo[1,2-a]pyrazine-diones .
  • High-resolution mass spectrometry (HRMS) distinguishes between isobaric structures, such as regioisomeric arylated products .
  • Computational methods (DFT calculations) validate proposed structures by comparing experimental and theoretical NMR chemical shifts .

Basic: What biological activities have been reported for pyrrolo[1,2-a]pyrazine derivatives?

  • Antimicrobial activity : Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives from Bacillus tequilensis MSI45 show efficacy against multidrug-resistant Staphylococcus aureus (MIC = 8 µg/mL) .
  • Antioxidant activity : Hexahydro derivatives isolated from Streptomyces sp. MUSC 149T exhibit DPPH radical scavenging (IC₅₀ = 35 µM) .

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive pyrrolo[1,2-a]pyrazine derivatives?

Key SAR insights include:

  • C3 substitution : Alkyl chains (e.g., 2-methylpropyl) enhance antimicrobial activity, while aryl groups improve antioxidant capacity .
  • Ring saturation : Hexahydro derivatives (e.g., pyrrolo[1,2-a]pyrazine-1,4-diones) exhibit higher bioactivity than unsaturated analogs due to improved solubility and stability .
  • Functional group tuning : Introducing electron-withdrawing groups (e.g., -CF₃) at C4 increases metabolic stability in pharmacokinetic studies .

Basic: What strategies are used to construct pyrrolo[1,2-a]pyrazine hybrid scaffolds?

Hybridization with benzo[d]imidazole or quinoxaline cores is achieved via:

  • Double cyclization : Sequential base-mediated N-alkylation and dehydrative cyclization using 2-bromoacetophenones .
  • Tandem iminium cyclization/Smiles rearrangement : Reactions between pyridinyloxyacetaldehydes and amines, catalyzed by TFA or TiCl₄, yield pyrido[2,3-e]pyrrolo[1,2-a]pyrazines .

Advanced: How can computational methods aid in optimizing pyrrolo[1,2-a]pyrazine synthesis?

  • DFT-based mechanistic studies clarify reaction pathways, such as the role of Cs₂CO₃ in facilitating intramolecular cyclization via deprotonation .
  • Docking simulations identify binding modes of antimicrobial derivatives with bacterial targets (e.g., S. aureus DNA gyrase) to prioritize synthetic targets .

Basic: What are the challenges in scaling up pyrrolo[1,2-a]pyrazine synthesis?

  • Catalyst cost : Pd-based systems require ligand optimization (e.g., XPhos) to reduce metal loading .
  • Purification : Chromatographic separation is often needed for regioisomeric mixtures, increasing process complexity .

Advanced: How can isotopic labeling (e.g., ¹⁷O) support mechanistic studies of pyrrolo[1,2-a]pyrazine reactions?

  • ¹⁷O NMR tracks oxygen migration during cyclization, resolving ambiguities in intermediates .
  • Isotope dilution assays quantify reaction yields in multi-step syntheses, such as trifluoroacetylation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.